molecular formula C6H13NO2S B556036 D-Ethionine CAS No. 535-32-0

D-Ethionine

Cat. No.: B556036
CAS No.: 535-32-0
M. Wt: 163.24 g/mol
InChI Key: GGLZPLKKBSSKCX-RXMQYKEDSA-N
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Description

D-Ethionine, also known as D-2-amino-4-(ethylthio)butyric acid, is a non-proteinogenic amino acid structurally related to methionine. It is characterized by the presence of an ethyl group in place of the methyl group found in methionine. This compound is an antimetabolite and methionine antagonist, known for its ability to prevent amino acid incorporation into proteins and interfere with cellular use of adenosine triphosphate (ATP). Due to these pharmacological effects, this compound is highly toxic and is considered a potent carcinogen .

Mechanism of Action

Target of Action

D-Ethionine, a non-proteinogenic amino acid, has a similar chemical structure and activity to that of methionine It’s known that methionine, a compound closely related to this compound, targets methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .

Mode of Action

It’s known that ethionamide, a compound related to this compound, is a prodrug which is activated by the enzyme etha, a mono-oxygenase in mycobacterium tuberculosis, and then binds nad+ to form an adduct which inhibits inha in the same way as isoniazid

Biochemical Pathways

This compound is known to affect the S-adenosylmethionine (SAM) pathway, leading to changes in N6-methyladenosine (m6A) modification in neural tube development and regulation . It’s also known to affect the Wnt/β-catenin signaling pathway . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis.

Pharmacokinetics (ADME Properties)

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound is known to inhibit cell viability by disrupting the balance between proliferation and apoptosis, and preventing neural stem cells from differentiating into neurons and astrocytes . It also induces mitochondrial apoptosis in neural tube defects by reducing mitochondrial autophagy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can mitigate drought stress in tall fescue, a type of grass, by enhancing root viability, activities of antioxidant enzymes, and increasing contents of soluble sugars and isopentenyladenosine . This suggests that environmental conditions such as water availability can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

D-Ethionine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with S-adenosylmethionine synthetase, an enzyme responsible for the synthesis of S-adenosylmethionine from methionine. This compound competes with methionine for binding to this enzyme, leading to a reduction in S-adenosylmethionine levels. This reduction affects numerous methylation reactions in the cell, including DNA, RNA, and protein methylation. Additionally, this compound interacts with methionine adenosyltransferase, further inhibiting the production of S-adenosylmethionine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit cell viability by disrupting the balance between cell proliferation and apoptosis. In neural stem cells, this compound prevents differentiation into neurons and astrocytes, leading to impaired neural development . Furthermore, this compound affects cell signaling pathways, such as the Wnt/β-catenin pathway, by reducing the levels of S-adenosylmethionine, which is crucial for proper cell signaling and gene expression . The compound also influences cellular metabolism by inhibiting the biosynthesis of proteins, RNA, DNA, and phospholipids .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of S-adenosylmethionine synthesis. By competing with methionine for binding to S-adenosylmethionine synthetase and methionine adenosyltransferase, this compound reduces the availability of S-adenosylmethionine, leading to decreased methylation reactions . This inhibition affects various cellular processes, including gene expression, protein synthesis, and cell signaling. Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species, which further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate inhibition of cell proliferation and induction of apoptosis . Long-term exposure can result in more pronounced effects, including sustained inhibition of cell differentiation and increased oxidative stress . Additionally, this compound’s degradation products may contribute to its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can lead to severe toxic effects, including liver damage and neural tube defects . Studies have also identified threshold effects, where a certain dosage of this compound is required to elicit specific cellular responses. For example, a dose of 500 mg/kg has been used to induce neural tube defects in mouse models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with methionine metabolism. It competes with methionine for binding to enzymes involved in the synthesis of S-adenosylmethionine, leading to reduced levels of this crucial methyl donor . This reduction affects various metabolic processes, including the biosynthesis of proteins, RNA, DNA, and phospholipids. Additionally, this compound influences the methionine cycle, which is essential for the elimination of reactive oxygen species and the regulation of cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In microbial systems, this compound is transported by methionine-specific transporters, which facilitate its uptake and distribution within the cell . In mammalian cells, this compound is likely transported by similar mechanisms, although specific transporters for this compound have not been well-characterized. Once inside the cell, this compound can accumulate in various cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with cellular components and post-translational modifications. Studies have shown that this compound can localize to the cytoplasm, where it interacts with enzymes involved in methionine metabolism . Additionally, this compound may be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through specific targeting signals or post-translational modifications. These localizations can affect this compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ethionine can be synthesized through various methods, including the reaction of ethyl bromide with homocysteine in the presence of a base. The reaction typically involves the following steps:

  • Homocysteine is treated with a base such as sodium hydroxide to form the thiolate anion.
  • The thiolate anion then reacts with ethyl bromide to form this compound.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, Saccharomyces cerevisiae strains can be subjected to mutagenesis and adaptive evolution to enhance the production of S-adenosyl-L-methionine (SAM), with ethionine used as a screening agent .

Chemical Reactions Analysis

Types of Reactions: D-Ethionine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Substitution: The ethylthio group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ethionine sulfoxide, ethionine sulfone.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

D-Ethionine has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific configuration and its potent antimetabolic and carcinogenic effects. Unlike its enantiomer L-Ethionine, this compound has been extensively studied for its ability to disrupt cellular metabolism and induce carcinogenesis .

Properties

IUPAC Name

(2R)-2-amino-4-ethylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLZPLKKBSSKCX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021499
Record name D-Ethionine
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White flakes; [MSDSonline]
Record name (D)-Ethionine
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Mechanism of Action

RATS FED 0.25% DL-ETHIONINE FOR 3 DAYS SHOWED ELEVATED TRNA METHYLTRANSFERASE & INHIBITED GLYCINE METHYLTRANSFERASE LEVELS IN THE LIVER. THESE CHANGES PERSIST THROUGHOUT THE CARCINOGENIC REGIME & SIMILAR TRENDS WERE OBSERVED IN ETHIONINE-INDUCED LIVER TUMORS. D-ETHIONINE WAS EQUALLY EFFECTIVE IN ELEVATING TRNA METHYLTRANSFERASE IN THE LIVER, IN BOTH MALE & FEMALE RATS., /ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE.
Record name (D)-ETHIONINE
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CAS No.

535-32-0
Record name D-Ethionine
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Record name (D)-Ethionine
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Record name D-Ethionine
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Record name D-2-amino-4-(ethylthio)butyric acid
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Record name ETHIONINE, D-
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Record name (D)-ETHIONINE
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Melting Point

278 °C, decomposes
Record name (D)-ETHIONINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3570
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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